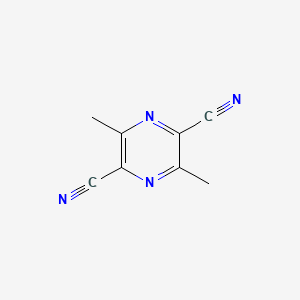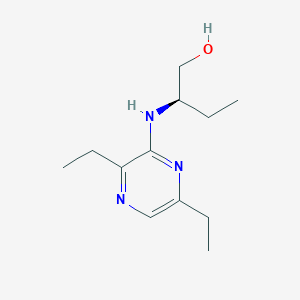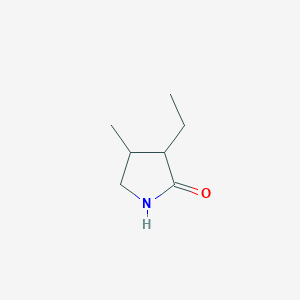
3,6-Dimethylpyrazine-2,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethylpyrazine-2,5-dicarbonitrile is a heterocyclic compound that belongs to the pyrazine family. It is characterized by a six-membered aromatic ring containing two nitrogen atoms at para positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethylpyrazine-2,5-dicarbonitrile typically involves the regioselective oxidation of 2,3,5,6-tetramethyl pyrazine using selenium dioxide and silver nitrate. This reaction results in the formation of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate, which can then be converted to the desired dicarbonitrile compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dimethylpyrazine-2,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The compound can undergo substitution reactions, where the methyl groups or nitrile groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include selenium dioxide for oxidation, hydrogen gas with a suitable catalyst for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include:
Oxidation: 3,6-Dimethylpyrazine-2,5-dicarboxylic acid.
Reduction: 3,6-Dimethylpyrazine-2,5-diamine.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,6-Dimethylpyrazine-2,5-dicarbonitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of nitrogen-containing heterocycles and their biological activities.
Medicine: Research on pyrazine derivatives has shown potential antimicrobial, anti-inflammatory, and anticancer activities.
Mécanisme D'action
The mechanism of action of 3,6-Dimethylpyrazine-2,5-dicarbonitrile is not fully understood. it is believed to interact with various molecular targets and pathways due to its nitrogen-containing heterocyclic structure. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity and influencing biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3,6-Dimethylpyrazine-2,5-dicarbonitrile include:
- 5,6-Dimethyl-2,3-pyrazinedicarbonitrile
- 3,6-Dimethylpyrazine-2,5-dicarboxylic acid
- 3,6-Dimethylpyrazine-2,5-diamine
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of two nitrile groupsIts ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and material science .
Propriétés
Formule moléculaire |
C8H6N4 |
|---|---|
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
3,6-dimethylpyrazine-2,5-dicarbonitrile |
InChI |
InChI=1S/C8H6N4/c1-5-7(3-9)12-6(2)8(4-10)11-5/h1-2H3 |
Clé InChI |
GMKHLFIGROLNNF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(C(=N1)C#N)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[1,2,4]Triazol-1-yl-pyrrolidin-2-one](/img/structure/B13106859.png)





![2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13106907.png)




